N-2-Adamantyl-3-oxobutanamide
Description
Contextual Significance of Adamantane (B196018) Scaffolds in Bioactive Molecules
The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has been widely incorporated into bioactive molecules to enhance their pharmacological profiles. pensoft.netnih.govpublish.csiro.au Its unique properties, including conformational rigidity, metabolic stability, and its ability to interact with biological targets, make it a valuable scaffold in drug design. pensoft.net The introduction of an adamantane group can significantly increase the lipophilicity of a molecule, which can in turn influence its bioavailability and therapeutic efficacy. pensoft.net
Historically, the antiviral activity of amantadine (B194251), an amino derivative of adamantane, marked the entry of this scaffold into clinical use and spurred further research into its potential. nih.gov Today, adamantane-containing drugs are used in the treatment of a variety of conditions, including viral infections, neurodegenerative diseases like Parkinson's and Alzheimer's, and type 2 diabetes. publish.csiro.aunih.gov The bulky nature of the adamantyl group can also serve to protect adjacent functional groups from metabolic degradation, thereby prolonging the half-life of a drug. nih.gov
Table 1: Examples of Adamantane-Containing Drugs and their Therapeutic Applications
| Drug Name | Therapeutic Application |
| Amantadine | Antiviral (Influenza A), Anti-Parkinsonian |
| Rimantadine | Antiviral (Influenza A) |
| Memantine | Treatment of Alzheimer's disease |
| Saxagliptin | Treatment of Type 2 Diabetes |
| Vildagliptin | Treatment of Type 2 Diabetes |
Overview of β-Ketoamide Derivatives in Chemical Biology and Drug Discovery
β-Ketoamide derivatives are another class of compounds that have proven to be of significant interest in medicinal chemistry and chemical biology. This functional group is a common feature in both natural products and synthetic molecules with diverse biological activities. researchgate.net The presence of the β-ketoamide moiety can confer a range of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects.
A key feature of the β-ketoamide group is its ability to act as a pharmacophore, a molecular feature that is essential for a drug's biological activity. The keto and amide functionalities can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors. researchgate.net Furthermore, the enolizable proton of the β-ketoamide system can lead to keto-enol tautomerism, which can be a critical factor in the molecule's reactivity and binding characteristics. researchgate.net The synthesis of β-ketoamides can be challenging, often requiring multi-step procedures, but their versatility as synthetic intermediates and their prevalence in bioactive compounds continue to drive research in this area. ethz.ch
Current Research Landscape and Unaddressed Challenges Pertaining to N-2-Adamantyl-3-oxobutanamide
The current research landscape for this compound itself is primarily centered on its role as a synthetic intermediate in the creation of more complex molecules. A notable study details the synthesis of this compound as a precursor to a series of novel N-aryl amino thiazole (B1198619) derivatives. nih.govrsc.org In this research, the adamantyl oxobutanamide was first synthesized and then underwent further reactions to produce compounds that were subsequently evaluated for their enzyme inhibitory activity. nih.gov
The study revealed that some of the final derivatives exhibited significant inhibitory effects against α-amylase, α-glucosidase, and urease, enzymes implicated in metabolic disorders and bacterial infections. nih.govrsc.org For instance, certain derivatives showed higher α-amylase inhibition than the standard drug acarbose, while others were potent inhibitors of α-glucosidase and urease. nih.gov
Table 2: Enzyme Inhibitory Activity of N-aryl amino thiazole derivatives synthesized from this compound
| Compound | Target Enzyme | IC50 (μM) |
| Derivative 6d | α-Amylase | 97.37 ± 1.52 |
| Acarbose (Standard) | α-Amylase | 5.17 ± 0.25 |
| Derivative 6c | α-Glucosidase | Potent Inhibition |
| Derivative 6d | α-Glucosidase | 38.73 ± 0.80 |
| Derivative 6e | α-Glucosidase | 41.63 ± 0.26 |
| Derivative 6d | Urease | 32.76 |
| Thiourea (Standard) | Urease | 1.334 |
Despite these promising findings for its derivatives, several unaddressed challenges and areas for future research concerning this compound remain.
Limited Intrinsic Biological Profiling: The biological activity of this compound itself has not been extensively investigated. The focus has been on its utility as a building block. A thorough screening of its own potential pharmacological effects is a significant gap in the current knowledge.
Synthetic Efficiency: The multi-step synthesis required to generate the final active compounds from this compound presents a challenge for large-scale production and could be an area for optimization. nih.gov Developing more direct and efficient synthetic routes to bioactive molecules incorporating this scaffold is a key objective.
Exploring Structural Diversity: The reported research has focused on a specific class of thiazole derivatives. nih.gov There is a vast, unexplored chemical space that can be accessed starting from this compound. Synthesizing and evaluating a wider range of derivatives could lead to the discovery of compounds with novel or improved biological activities.
Physicochemical Properties and Drug Delivery: The high lipophilicity imparted by the adamantane moiety can present challenges in terms of solubility and drug delivery. pensoft.net While this property can be advantageous, it may also lead to poor aqueous solubility, which can hinder formulation and administration. Research into novel formulation strategies, such as the use of cyclodextrins or other drug delivery systems, could be crucial for the therapeutic development of any active derivatives. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-(2-adamantyl)-3-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-8(16)2-13(17)15-14-11-4-9-3-10(6-11)7-12(14)5-9/h9-12,14H,2-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKQVLQBJHXWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1C2CC3CC(C2)CC1C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358178 | |
| Record name | N-(2-adamantyl)-3-oxo-butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63664-40-4 | |
| Record name | N-(2-adamantyl)-3-oxo-butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N 2 Adamantyl 3 Oxobutanamide and Its Analogues
Direct Synthesis Approaches to N-Adamantyl-3-oxobutanamide Core Structuresrsc.org
The formation of the N-2-Adamantyl-3-oxobutanamide core is primarily achieved through direct amidation strategies that leverage the nucleophilicity of the adamantyl amine.
Nucleophilic Substitution Reactions in Amide Formationrsc.org
The principal method for synthesizing the this compound core involves a nucleophilic substitution reaction. rsc.org This approach typically utilizes amantadine (B194251) (adamantan-1-amine) as the nucleophile, which attacks an activated form of a 3-oxobutanoic acid equivalent, such as an ester. The reaction between amantadine and methyl acetoacetate (B1235776) serves as a classic example of this transformation. rsc.org This amidation is a fundamental step, creating the stable amide linkage that connects the bulky adamantyl group to the β-keto-amide backbone. rsc.orgresearchgate.net The general applicability of N-adamantylation for amides and other nitrogen-containing compounds is well-established, often facilitated by acid catalysis to generate the 1-adamantyl cation as a reactive intermediate. mdpi.comsciforum.net
Solvent-Free Condensation Protocols for N-Adamantyl-3-oxobutanamidersc.org
In line with green chemistry principles, a solvent-free condensation protocol has been effectively employed for the synthesis of N-Adamantyl-3-oxobutanamide. rsc.org This method involves the direct reaction of amantadine with methyl acetoacetate by heating the mixture under reflux for approximately three hours. rsc.org The absence of a solvent simplifies the workup procedure, reduces chemical waste, and can enhance reaction rates. The product can be efficiently isolated from the reaction mixture through solvent extraction with ethyl acetate, followed by evaporation to yield the target compound. rsc.org
Derivatization Strategies for this compound
The this compound scaffold is a versatile starting point for the synthesis of more complex molecules, particularly various heterocyclic systems. Its methylene (B1212753) group, positioned between two carbonyls, is highly reactive and serves as a key handle for derivatization.
Bromination and Subsequent Cyclization Reactions for Heterocycle Incorporationrsc.org
A prominent derivatization strategy involves the initial bromination of the this compound core. The active methylene group at the C2 position is readily brominated. For instance, treatment with bromine in acetic acid at a controlled temperature of 0 °C leads to the formation of N-adamantyl-2-bromo-3-oxobutanamide in high yield (81%). rsc.orgresearchgate.netnih.gov
This bromo-intermediate is a valuable precursor for synthesizing heterocyclic compounds through cyclization reactions. rsc.org A common subsequent step is a Hantzsch-type thiazole (B1198619) synthesis, where the bromo derivative is reacted with substituted thioureas in dry ethanol. rsc.orgnih.gov This reaction efficiently constructs a thiazole ring attached to the adamantyl carboxamide, yielding a series of amantadine-clubbed N-aryl amino thiazoles. rsc.org
| Compound ID | Substituent on Phenyl Ring | Yield (%) | Reference |
|---|---|---|---|
| 6a | 4-chloro | 75 | rsc.org |
| 6b | 4-fluoro | 72 | rsc.org |
| 6c | 4-bromo | 74 | rsc.org |
| 6d | 4-methoxy | 78 | rsc.org |
| 6e | 3-nitro | 70 | rsc.org |
| 6g | 2,4-dichloro | 80 | rsc.orgresearchgate.net |
| 6i | 3-fluoro | 78 | researchgate.net |
Multicomponent Reaction Paradigms Involving Oxobutanamide Scaffoldsbeilstein-journals.orgtandfonline.com
Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules in a single step, and oxobutanamide scaffolds are valuable participants in these processes. beilstein-journals.orgtandfonline.com While research has focused extensively on N-aryl-3-oxobutanamide analogues, the principles are applicable to the adamantyl variant. beilstein-journals.org For example, a three-component reaction between an N-aryl-3-oxobutanamide, salicylaldehyde, and 5-amino-3-methylisoxazole (B44965) can be directed to selectively produce different heterocyclic scaffolds. beilstein-journals.orgnih.gov The outcome of these reactions can be controlled by the choice of conditions, such as the use of ultrasonic activation or Lewis acid catalysts, demonstrating the switchable nature of the reaction pathways. beilstein-journals.orguni-konstanz.de This paradigm highlights the potential of the oxobutanamide core to serve as a flexible building block in diversity-oriented synthesis. beilstein-journals.orgbeilstein-journals.org
Integration of Diverse Heterocyclic Moieties (e.g., Thiazoles, Pyrazolines, Triazoles, Oxadiazoles)rsc.orgresearchgate.netijper.orgresearchgate.net
The this compound framework provides access to a wide array of heterocyclic structures, which are of significant interest in medicinal chemistry.
Thiazoles: As detailed previously, the most direct route to thiazole incorporation is the bromination of this compound followed by cyclization with various thioureas. rsc.orgnih.gov This Hantzsch synthesis is a reliable method for creating 2-amino-thiazole derivatives. rsc.orgnih.gov
Pyrazolines: Pyrazoline rings can be integrated with the adamantyl moiety through several routes. One approach involves the condensation of adamantyl chalcones with substituted phenylhydrazines to yield trisubstituted 4,5-dihydropyrazoles. nih.govresearchgate.net A more direct derivatization from the oxobutanamide core involves its reaction with phenylhydrazine (B124118) to form N-Adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides, which are key intermediates for pyrazole (B372694) synthesis. researchgate.net
Triazoles: The oxobutanamide scaffold is a known synthon for building triazole-containing systems. Multicomponent reactions involving 3-amino-1,2,4-triazole, an aldehyde, and an oxobutanamide derivative can yield fused heterocyclic systems like triazolopyrimidines in a single step. researchgate.net Furthermore, highly efficient methods like copper-catalyzed azide-alkyne cycloaddition (click chemistry) have been used to produce adamantyl-substituted 1,2,3-triazoles in excellent yields (e.g., 91% for 4-trifluoromethyl-1-adamantyl-1,2,3-triazole), showcasing a powerful strategy for synthesizing adamantyl-triazole analogues. mdpi.com
Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often proceeds through the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. ijper.orgnih.gov Adamantyl-containing 1,3,4-oxadiazoles have been synthesized, such as 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles, indicating that the adamantane (B196018) moiety is compatible with synthetic routes leading to this heterocycle. ijper.org Derivatization of the this compound core to an appropriate hydrazide intermediate would provide a pathway to these structures.
| Heterocycle | Synthetic Method from Adamantyl/Oxobutanamide Core | Key Intermediates/Reagents | Reference |
|---|---|---|---|
| Thiazole | Bromination and Hantzsch Cyclization | N-adamantyl-2-bromo-3-oxobutanamide, Thioureas | rsc.orgnih.gov |
| Pyrazoline | Hydrazone formation and cyclization | Phenylhydrazine | researchgate.net |
| Triazole (fused) | Multicomponent Reaction (analogue) | 3-Amino-1,2,4-triazole, Aldehydes | researchgate.net |
| Triazole (analogue) | Copper-Catalyzed Azide-Alkyne Cycloaddition | Adamantyl azide, Trifluoromethyl-propyne | mdpi.com |
| Oxadiazole (analogue) | Cyclization from adamantyl-containing precursors | Adamantyl-acid hydrazides | ijper.org |
Metal-Catalyzed Advanced Synthetic Pathways
The synthesis of β-keto amides, including this compound and its analogues, has been significantly advanced through the use of metal-catalyzed reactions. mdpi.comresearchgate.net These methods often provide more efficient and selective routes compared to traditional synthetic approaches. researchgate.net Transition metal complexes, in particular, are adept at activating and selectively functionalizing organic substrates, which has transformed many areas of synthetic chemistry. mdpi.com
Key strategies in metal-catalyzed synthesis applicable to 3-oxobutanamide derivatives include:
C-H Activation: Recent breakthroughs have focused on transition-metal-catalyzed C-H amination reactions. These reactions allow for the direct conversion of C(sp²)–H bonds to C(sp²)–N bonds, streamlining the synthesis of complex nitrogen-containing compounds. researchgate.net For instance, manganese-catalyzed [3+2] cyclization involving ketones and isocyanates through inert C-H activation highlights the potential of this strategy. mdpi.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. For the generation of β-ketoamide analogues, a decarboxylative approach can be used to generate chiral Pd-enolates from allyl β-keto esters. These intermediates can then react with various partners, such as isocyanates, to form new products under mild, base-free conditions. researchgate.net
Hydroarylation: The transition metal-catalyzed hydroarylation of alkynes is another powerful tool for forming C-C bonds, which can be integral to building the carbon skeleton of more complex analogues before the introduction of the amide functionality. thieme-connect.com
Iron Catalysis: As an inexpensive and abundant metal, iron has gained prominence in catalysis. Iron-catalyzed methods have been developed for synthesizing highly substituted imidazoles and pyrimidines from α,β-unsaturated ketones, demonstrating its utility in constructing nitrogen-containing heterocycles that could be related to or derived from β-ketoamide scaffolds. mdpi.com
These metal-catalyzed pathways offer significant advantages, including high stereoselectivity and the ability to construct complex cyclic structures that would be difficult to assemble using conventional methods. mdpi.com
Diversity-Oriented Synthesis (DOS) Applications for Analogue Generation
Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules, which is ideal for exploring chemical space and discovering novel biological probes or drug leads. cam.ac.ukscispace.com Unlike target-oriented synthesis, which focuses on a single product, DOS aims to generate a wide range of molecular architectures from a common starting material or intermediate. scispace.com This approach is particularly valuable for generating analogues of a core scaffold like this compound.
The principles of DOS can be applied to generate analogues through several key strategies: scispace.comfrontiersin.org
Scaffold Diversity: The most important aspect of DOS is varying the molecular framework. scispace.com Starting with a common precursor derived from this compound, different reaction pathways can be employed to create a variety of core structures. This involves using "branch points" in a synthetic sequence, where a single substrate is directed into different reactions to produce distinct atomic skeletons. scispace.com
Building Block Diversity: By using a range of different starting materials (building blocks) that are incorporated into the scaffold, a large number of analogues can be produced. scispace.com For example, analogues of this compound could be generated by varying the adamantyl group or by using different diketene (B1670635) equivalents.
Stereochemical Diversity: Introducing and varying stereocenters is another crucial element of DOS. scispace.com This allows for the exploration of three-dimensional chemical space, which is critical for biological activity.
Functional Group Diversity: The synthesis can be designed to introduce a variety of functional groups onto the molecular scaffold, enabling a wide range of potential interactions with biological targets. scispace.com
A typical DOS workflow involves complexity-generating reactions to rapidly build molecular scaffolds, followed by diversification steps. cam.ac.ukfrontiersin.org For instance, a pluripotent starting material—one with multiple, distinct reactive sites—can be subjected to different reaction conditions to generate a library of diverse products. scispace.com This approach facilitates the efficient exploration of chemical space to identify analogues with desired properties. frontiersin.org
Photoinduced C−H Insertion Strategies for Spirocyclization
Photoinduced reactions offer a powerful and often catalyst-free method for constructing complex molecular architectures. A notable application relevant to the modification of β-ketoamide structures is the photoinduced carbene C–H insertion for the synthesis of spirocyclic compounds. theharigroup.in Spiro-β-lactams, for example, are valuable scaffolds in medicinal chemistry, and their synthesis can be achieved through such photochemical strategies. theharigroup.in
The general mechanism for this transformation involves the following steps:
Carbene Generation: A precursor molecule, typically an α-diazo amide, is irradiated with light (e.g., blue light). theharigroup.in This photoirradiation causes the molecule to enter an excited state and extrude nitrogen gas (N₂), generating a highly reactive singlet carbene intermediate. theharigroup.in
Intramolecular C–H Insertion: The singlet carbene then undergoes a selective intramolecular C–H insertion. In the context of creating spirocycles from a precursor related to this compound, the carbene would selectively insert into a C–H bond of the adamantyl cage. theharigroup.in
Spirocycle Formation: This insertion event forms a new carbon-carbon bond, closing a ring and creating a spirocyclic center where the newly formed ring and the adamantyl group are joined at a single atom.
This strategy is operationally simple, often high-yielding, and proceeds under catalyst-free conditions. theharigroup.in It has demonstrated broad applicability with various α-diazo amides and has been used for the late-stage spirocyclization of bioactive compounds. theharigroup.in The resulting spiro-β-lactams can be further transformed into other valuable scaffolds like spiro-oxetanes and -azetidines. theharigroup.in
Structural Elucidation Methodologies for Synthesized Analogues
Spectroscopic Characterization (e.g., NMR, FTIR, Mass Spectrometry)
The structural verification of synthesized analogues of this compound relies on a combination of modern spectroscopic techniques. dcu.ieresearchgate.net Each method provides complementary information that, when combined, allows for the unambiguous identification of the molecular structure. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for determining the carbon-hydrogen framework of a molecule. thermofisher.com
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For an analogue of this compound, one would expect to see characteristic signals for the adamantyl protons, the methylene (CH₂) and methyl (CH₃) groups of the butanamide chain, and the amide N-H proton.
¹³C NMR: Shows the number of unique carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbons (ketone and amide), the carbons of the adamantyl cage, and the carbons of the acetoacetyl group. dcu.ie
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. thermofisher.com Key absorptions for this compound would include a strong C=O stretching band for the ketone, another C=O stretching band for the amide (Amide I band), and an N-H stretching vibration. nih.gov
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. dcu.ie High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. The fragmentation pattern can offer clues about the molecule's structure.
The following table summarizes the expected spectroscopic data for the parent compound, this compound.
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Signals in the ~1.6-2.1 ppm range. A singlet around ~2.2 ppm. A singlet around ~3.4 ppm. A broad singlet for the N-H proton. | Protons of the adamantyl cage. Methyl (CH₃) group protons. Methylene (CH₂) group protons. Amide proton. |
| ¹³C NMR | Signals in the ~29-42 ppm range. A signal around ~30 ppm. A signal around ~50 ppm. A signal around ~52 ppm. A signal around ~168 ppm. A signal around ~205 ppm. | Carbons of the adamantyl cage. Methyl carbon. Methylene carbon. Adamantyl carbon attached to nitrogen. Amide carbonyl carbon. Ketone carbonyl carbon. |
| FTIR | ~3300 cm⁻¹ (broad). ~2900 cm⁻¹. ~1715 cm⁻¹. ~1650 cm⁻¹ (strong). | N-H stretch of the secondary amide. C-H stretch of the adamantyl group. C=O stretch of the ketone. C=O stretch of the amide (Amide I). |
| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight. | Confirms the molecular weight of the synthesized compound. |
X-ray Crystallographic Analysis of Solid-State Conformations
While spectroscopic methods provide crucial information about connectivity and functional groups, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. hilarispublisher.comlibretexts.org This technique is indispensable for unambiguously establishing the spatial arrangement of atoms, including precise bond lengths, bond angles, and torsional angles. libretexts.org
The process involves several key steps:
Crystallization: A high-quality single crystal of the synthesized analogue must be grown. This is often the most challenging step and involves slowly precipitating the compound from a solution under carefully controlled conditions. libretexts.org
Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. libretexts.org
Structure Solution and Refinement: The diffraction pattern is analyzed to generate an electron density map of the molecule. A structural model is then built into this map and refined to best fit the experimental data. hilarispublisher.com
For analogues of this compound, X-ray crystallography would provide invaluable information on:
Conformation: The precise orientation of the adamantyl group relative to the flexible oxobutanamide chain.
Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, highlighting intermolecular forces such as hydrogen bonding involving the amide N-H and carbonyl groups.
Absolute Stereochemistry: For chiral analogues, crystallographic analysis using anomalous dispersion can determine the absolute configuration of stereocenters.
The data obtained from an X-ray crystallographic analysis is highly detailed, as illustrated in the hypothetical data table below.
| Parameter | Description | Example Data |
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.2 Å, b = 15.5 Å, c = 9.8 Å, β = 95.1° |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | C=O (ketone): 1.21 Å; C=O (amide): 1.24 Å; C-N: 1.33 Å |
| Bond Angles | The angle formed by three connected atoms. | C-N-C angle: 122.5° |
| Torsional Angles | The dihedral angle describing the rotation around a bond. | Defines the conformation of the butanamide chain. |
Molecular Target Identification and Mechanistic Elucidation of N 2 Adamantyl 3 Oxobutanamide and Analogues
Enzyme Inhibitory Activity Profiling
Research into N-2-Adamantyl-3-oxobutanamide analogues has demonstrated a broad spectrum of enzyme inhibitory activities. The adamantane (B196018) moiety, a bulky and lipophilic cage-like structure, is a key pharmacophore that contributes to the binding affinity of these compounds to the active sites of various enzymes.
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. uzh.ch Its inhibition is a key therapeutic strategy for managing infections caused by urease-producing bacteria, such as Helicobacter pylori, which are implicated in gastritis and peptic ulcers. uzh.chnih.gov Adamantane-containing compounds, including derivatives of this compound, have been identified as potent urease inhibitors. uzh.chnih.gov
A series of N-Adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides showed significant inhibitory activity against urease, with most of the synthesized compounds being more potent than the standard inhibitor thiourea. researchgate.net For instance, compound 2c from this series was found to be an exceptionally potent inhibitor, being eightfold more effective than thiourea. researchgate.net Similarly, other analogues demonstrated excellent inhibitory activities, with IC50 values significantly lower than that of the standard. researchgate.net
In another study, amantadine (B194251) clubbed with N-aryl amino thiazoles, synthesized from an N-adamantyl-2-bromo-3-oxobutanamide precursor, also exhibited urease inhibition. nih.gov Compound 6d in this series showed notable efficacy. nih.govrsc.org The structure-activity relationship (SAR) studies suggest that the presence and position of substituents on the phenyl ring significantly influence the inhibitory potency. researchgate.net
Alpha-glucosidase is a crucial enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into simple sugars. mdpi.com Inhibitors of this enzyme are used in the management of type 2 diabetes mellitus by delaying glucose absorption and reducing postprandial hyperglycemia. researchgate.netcmu.ac.thfrontiersin.org
Analogues of this compound have shown promising results as α-glucosidase inhibitors. A series of N-Adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides were evaluated, and several compounds exhibited potent inhibitory activity, with some being more effective than the standard drug acarbose. researchgate.net For example, compounds 1 and 2 from a synthesized series were found to be significantly active against α-glucosidase. researchgate.net
Furthermore, amantadine derivatives linked to aminothiazoles have been identified as potent inhibitors of α-glucosidase. researchgate.net Specifically, compounds 6c and 6e from a series of amantadine clubbed N-aryl amino thiazoles demonstrated significant inhibition against the α-glucosidase enzyme. nih.govrsc.org The structure-activity relationship indicated that halogen atoms on the phenyl ring, as in compound 6c , enhance the inhibitory activity. nih.govrsc.org
Alpha-amylase is another key enzyme in the digestive system that breaks down starch into smaller sugars. mdpi.com Its inhibition is also a valid approach for managing hyperglycemia. nih.govprotocols.io
The therapeutic potential of adamantane-containing compounds extends beyond the aforementioned enzymes.
Glucocerebrosidase (GCase): Gaucher disease is a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase (GCase). nih.gov Pharmacological chaperones can help stabilize mutant GCase, enabling its proper trafficking and function. Adamantane-substituted aminocyclitols and other derivatives have been investigated as potential pharmacological chaperones for Gaucher disease. nih.govrsc.org For instance, N-Adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)-butanamide (3 ) and its pentanamide (B147674) analogue (4 ) have been shown to significantly increase the activity of mutant GCase in patient-derived fibroblasts, highlighting the potential of adamantane amides in this therapeutic area. nih.gov
NEK7 Protein Kinase: NIMA-related kinase 7 (NEK7) is a serine/threonine kinase involved in cell cycle regulation and inflammasome activation. captortherapeutics.comnih.gov Overexpression of NEK7 has been linked to inflammatory conditions and cancer, making it an attractive therapeutic target. nih.govfrontiersin.org While the direct inhibitory activity of this compound on NEK7 has not been explicitly reported, the broader class of protein kinase inhibitors is under active investigation. Given the structural features of adamantane derivatives, exploring their potential as NEK7 inhibitors could be a promising area for future research.
Alpha-Amylase Inhibition Studies[4],
Detailed Enzyme Kinetics Investigations
Understanding the mechanism of enzyme inhibition is crucial for drug design and development. Kinetic studies help to elucidate how these compounds interact with their target enzymes.
Kinetic studies have been performed on some of the potent analogues of this compound to determine their mode of inhibition. researchgate.net
For urease inhibition, a kinetic study of a potent N-Adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamide analogue, compound 2g , revealed a competitive mode of inhibition. researchgate.net Competitive inhibition implies that the inhibitor binds to the active site of the enzyme, directly competing with the natural substrate. numberanalytics.com This type of inhibition is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the enzymatic reaction. numberanalytics.comfiveable.me Similar competitive inhibition of urease has been observed for other classes of adamantane derivatives. researchgate.net
For α-glucosidase, while detailed kinetic studies for this compound analogues are not extensively reported in the provided context, the structural similarity of these inhibitors to the substrate often suggests a competitive mechanism. Further kinetic investigations are warranted to confirm the precise mode of inhibition for this enzyme.
Michaelis-Menten Kinetics Analysis
The study of enzyme kinetics is crucial for understanding the efficiency and mechanism of an inhibitor. For analogues of this compound, kinetic analyses have been instrumental in characterizing their inhibitory effects on various enzymes, primarily urease and α-glucosidase.
Research on a series of amantadine-thiourea conjugates identified that the most potent inhibitor of Jack bean urease, N-(adamantan-1-ylcarbamothioyl)octanamide, exhibits a non-competitive mode of inhibition . mdpi.comresearchgate.net This was determined through the analysis of Lineweaver-Burk plots, a graphical representation of the Michaelis-Menten equation. mdpi.comresearchgate.net In non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting the Vmax without altering the Km.
Similarly, a study on 1-acyl-3-arylthiourea derivatives as jack bean urease inhibitors revealed a non-competitive inhibition mechanism for the most active compound, 1-(4-chlorophenyl)-3-palmitoylthiourea. thieme-connect.com The inhibition constant (Ki) was also determined for this compound. thieme-connect.com
In the context of α-glucosidase inhibition, a broader range of kinetic behaviors has been observed for related compounds. For instance, a study on various flavonoid compounds demonstrated mixed-type inhibition , which involves both competitive and non-competitive components. mdpi.com This indicates that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities, affecting both Km and Vmax. mdpi.com Conversely, another study on compounds isolated from Garcinia schomburgkiana identified a purely competitive inhibitor of α-glucosidase, where the inhibitor competes with the substrate for binding to the active site, thus increasing the apparent Km without changing the Vmax. rsc.org
These findings highlight the diverse kinetic profiles of adamantane-containing compounds and their analogues, which are dependent on the specific structural features of the inhibitor and the target enzyme.
Table 1: Kinetic Analysis of this compound Analogues
| Compound/Analogue Class | Target Enzyme | Inhibition Type | Key Findings |
| N-(adamantan-1-ylcarbamothioyl)octanamide | Jack bean urease | Non-competitive | Determined via Lineweaver-Burk plots. mdpi.comresearchgate.net |
| 1-(4-chlorophenyl)-3-palmitoylthiourea | Jack bean urease | Non-competitive | Inhibition constant (Ki) was determined. thieme-connect.com |
| Flavonoids | α-glucosidase | Mixed-type | Inhibitors bind to both free enzyme and enzyme-substrate complex. mdpi.com |
| Compound from Garcinia schomburgkiana | α-glucosidase | Competitive | Inhibitor competes with the substrate for the active site. rsc.org |
Elucidation of Proposed Molecular Mechanisms of Action at the Binding Site
To comprehend the inhibitory activity of this compound and its analogues at a molecular level, computational molecular docking studies have been widely employed. These in silico techniques provide insights into the plausible binding modes and key interactions between the inhibitors and their target enzymes.
For the amantadine-thiourea analogues targeting urease, molecular docking studies revealed that the most potent inhibitor, N-(adamantan-1-ylcarbamothioyl)octanamide, establishes crucial hydrogen bonds with the amino acid residue VAL391. mdpi.comresearchgate.net Notably, this interaction occurs outside the catalytic site of the enzyme, which is consistent with the non-competitive mode of inhibition observed in kinetic studies. mdpi.comresearchgate.net The binding is further stabilized by interactions with other residues within the binding pocket, including Met588, Arg638, Met637, Ala636, and Gln635. mdpi.com
In the case of amantadine-clubbed N-aryl amino thiazoles, which exhibit inhibitory activity against urease, α-amylase, and α-glucosidase, docking studies have been instrumental in defining the binding interactions within the active sites of these enzymes. nih.govrsc.org For instance, specific analogues demonstrated strong binding affinities for the active pocket of urease. rsc.org
Furthermore, investigations into adamantane-appended 1,2,3-triazole hybrids as α-glucosidase inhibitors have utilized molecular docking to elucidate the binding mode of the most active compounds within the enzyme's active site (PDB ID: 3L4U). nih.gov Such studies are critical for understanding the structure-activity relationships and for the rational design of more potent inhibitors.
A common theme emerging from these studies is the role of the adamantane moiety in anchoring the inhibitor within a hydrophobic pocket of the target enzyme, while other functional groups on the molecule form specific hydrogen bonds and other interactions with key amino acid residues. For example, in the inhibition of α-glucosidase and α-amylase by epigallocatechin, molecular docking revealed that the inhibitor binds to amino acid residues through a combination of hydrogen bonds and hydrophobic interactions, inducing conformational changes in the enzyme that lead to reduced activity. frontiersin.org These findings collectively suggest that the inhibitory mechanism of this compound and its analogues is driven by a combination of specific and non-specific interactions within the enzyme's binding pocket, leading to the modulation of its catalytic function.
Target Validation Methodologies for Confirmed Biological Activity
The confirmation of a biological target's role in a disease process and its modulation by a potential therapeutic agent is a critical phase in drug discovery known as target validation. sygnaturediscovery.com This process provides the necessary evidence to justify the progression of a compound through the drug development pipeline. For enzyme inhibitors like this compound and its analogues, target validation involves a multi-faceted approach, typically encompassing molecular, cellular, and in some cases, whole organism-based studies. ddtjournal.com
The initial step in target validation is often the establishment of a robust in vitro bioassay to measure the biological activity of the compound against the purified target enzyme. sygnaturediscovery.comddtjournal.com This involves determining the compound's potency, typically expressed as an IC50 value, and characterizing its mechanism of inhibition through kinetic studies, as detailed in section 3.2.2.
A crucial aspect of target validation is the use of "tool" compounds . sygnaturediscovery.comnih.gov These are highly selective and potent inhibitors that can be used to probe the biological function of the target in more complex systems. The development and characterization of such tool compounds are essential for demonstrating that the observed biological effect is indeed a consequence of modulating the intended target.
Following in vitro characterization, the activity of the inhibitor is assessed in cell-based models . These assays are designed to determine if the compound can engage its target within a cellular context and elicit the desired biological response. This step is critical for confirming that the compound has sufficient cell permeability and is not rapidly metabolized or effluxed.
Finally, to establish a clear link between target modulation and a potential therapeutic benefit, the inhibitor may be evaluated in animal models of the disease. ddtjournal.com These studies aim to demonstrate in vivo efficacy and provide further evidence for the validity of the target. While specific target validation studies for this compound are not extensively documented in the public domain, the methodologies described above represent the standard and essential practices for validating the biological targets of this class of enzyme inhibitors.
Structure Activity Relationship Sar and Rational Design of N 2 Adamantyl 3 Oxobutanamide Derivatives
Empirical Structure-Activity Relationship (SAR) Studies
Empirical SAR studies involve the systematic modification of a lead compound's structure and the evaluation of the resulting analogs' biological activities. This approach provides direct insights into the structural requirements for a desired biological effect.
Influence of Substituent Electronic Properties on Biological Activity
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the biological activity of N-2-adamantyl-3-oxobutanamide derivatives. These electronic effects can alter the compound's interaction with its biological target, for instance, by modifying the strength of hydrogen bonds or other non-covalent interactions.
Research on related adamantane-containing compounds has demonstrated the critical role of substituent electronic properties. For example, in a series of N-Adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides, the presence of electron-donating groups on the phenyl ring was found to play a prominent role in the inhibition of the urease enzyme. researchgate.net This suggests that increased electron density in certain regions of the molecule enhances its binding to the active site of the enzyme.
Conversely, in other contexts, electron-withdrawing groups have been shown to enhance biological activity. For instance, studies on amantadine (B194251) clubbed N-aryl amino thiazoles revealed that the presence of multiple electron-withdrawing groups generally boosted antibacterial properties. nih.gov This indicates that for different biological targets, the optimal electronic properties of the substituents can vary significantly.
The following table summarizes findings on how substituent electronic properties affect the biological activity of some adamantane (B196018) derivatives.
| Compound Series | Biological Activity | Influence of Electronic Properties |
| N-Adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides | Urease Inhibition | Electron-donating groups on the phenyl ring enhance inhibitory activity. researchgate.net |
| Amantadine clubbed N-aryl amino thiazoles | Antibacterial Activity | Multiple electron-withdrawing groups tend to increase antibacterial properties. nih.gov |
Impact of Steric Features on Ligand-Target Interactions
The steric bulk of substituents can lead to steric hindrance, which is the slowing of chemical reactions due to the spatial blocking of the reaction site. wikipedia.org This can be exploited in drug design to enhance selectivity by preventing off-target interactions. For this compound derivatives, the steric properties of substituents have been shown to be a key determinant of their biological action and selectivity. nih.gov
For example, in a study of methcathinone (B1676376) analogues, the potency at the dopamine (B1211576) transporter (DAT) was negatively correlated with the volume and maximal width of their 4-position substituents, while potency at the serotonin (B10506) transporter (SERT) increased as substituent volume and length increased. nih.gov This highlights how subtle changes in steric features can dramatically alter biological activity and selectivity.
The table below illustrates the impact of steric features on the biological activity of certain adamantane derivatives.
| Compound Series | Biological Activity | Impact of Steric Features |
| Methcathinone Analogues | Monoamine Transporter Activity | Potency at DAT negatively correlated with substituent volume and width. Potency at SERT positively correlated with substituent volume and length. nih.gov |
| Thiazolidin-4-ones with 2-adamantyl substituent | Anti-HIV Activity | The bulky adamantane moiety plays a crucial role in the antiviral activity. nih.gov |
Exploration of Chemical Space Through Analog Synthesis
The exploration of chemical space involves the synthesis of a diverse range of analogs of a lead compound to identify novel structures with improved biological activity or other desirable properties. mdpi.comnih.govfrontiersin.org This strategy allows medicinal chemists to systematically probe the structural requirements for activity and to discover new SAR trends.
For this compound, the synthesis of various derivatives has been a key strategy for exploring its therapeutic potential. For instance, a series of amantadine clubbed N-aryl amino thiazoles were synthesized to create a library of compounds with structural variations at the nitrogen atom of the amino thiazole (B1198619) moiety. rsc.org This approach, often referred to as lead-oriented synthesis, aims to generate libraries of three-dimensional compounds with properties suitable for biological screening. whiterose.ac.uk
The synthesis of N-substituted 4-aryl-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]4-oxobut-2-enamides through the reaction of 2-[(5-aryl-2-oxofuran-3(2H)-ylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitriles with primary amines is another example of exploring chemical space to find compounds with pronounced antinociceptive activity. researchgate.net
Computational Structure-Activity Relationship (SAR) Approaches
Computational SAR approaches use computer models to predict the biological activity of chemical compounds based on their molecular structure. These methods are valuable tools in drug discovery, as they can help to prioritize the synthesis of new compounds and to provide insights into the molecular basis of their activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.sy These models are developed by correlating the physicochemical properties or molecular descriptors of the compounds with their measured biological activity. nih.gov
A typical QSAR study involves the following steps:
Data Set Preparation: A series of compounds with known biological activities is selected.
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model that relates the descriptors to the biological activity. semanticscholar.org
Model Validation: The predictive power of the QSAR model is assessed using various statistical techniques, including internal and external validation. u-strasbg.frrsc.org
QSAR models can provide valuable insights into the structural features that are important for biological activity and can be used to predict the activity of new, unsynthesized compounds. researchgate.net
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)
3D-QSAR is an extension of traditional QSAR that considers the three-dimensional properties of molecules. mdpi.com The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). semanticscholar.orguoa.gr
In a 3D-QSAR study, the molecules in a dataset are aligned in three-dimensional space, and their steric and electrostatic fields are calculated. These fields are then used as descriptors to build a QSAR model. The results of a 3D-QSAR analysis are often visualized as contour maps, which show the regions in space where changes in steric or electrostatic properties are predicted to increase or decrease biological activity. researchgate.net
These models are powerful tools for understanding the ligand-target interactions at a three-dimensional level and for guiding the design of new inhibitors with improved potency. uoa.grscispace.com For example, 3D-QSAR studies on pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors have provided insights into the structural requirements for achieving high activity. scispace.com
Rational Drug Design Principles Applied to this compound Scaffolds
Rational drug design encompasses a variety of computational and conceptual strategies to create new molecules with desired biological functions based on the knowledge of a biological target or an active ligand. longdom.org These methods aim to accelerate the drug discovery process, reducing the time and cost associated with identifying promising new drug candidates. longdom.orgresearchgate.net For the this compound framework, these principles guide the modification of the adamantyl group, the oxobutanamide core, and potential appended moieties to optimize interactions with specific biological targets.
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netfrontiersin.org
For derivatives of the this compound scaffold, a pharmacophore model can be constructed from a series of known active compounds. nih.gov Research on related structures suggests that key pharmacophoric features include the hydrophobic and rigid adamantane moiety, the amide linkage capable of forming hydrogen bonds, and other variable substituents. rsc.org These features are considered crucial for drug-target interactions. rsc.org
Table 1: Potential Pharmacophoric Features of the this compound Scaffold
| Feature | Structural Component | Potential Interaction |
| Hydrophobic Core | Adamantane cage | Van der Waals / hydrophobic interactions with target |
| Hydrogen Bond Acceptor | Carbonyl oxygen (amide) | Hydrogen bonding with amino acid residues |
| Hydrogen Bond Donor | Amide nitrogen (N-H) | Hydrogen bonding with amino acid residues |
| Hydrogen Bond Acceptor | Carbonyl oxygen (keto group) | Hydrogen bonding with amino acid residues |
| Variable Substituent | Modifications at C2 or C4 | Can introduce new H-bond, ionic, or aromatic sites |
This ligand-based approach allows for the virtual screening of large compound databases to find new and structurally diverse molecules that match the pharmacophore model, even without knowledge of the precise structure of the biological target. frontiersin.org
Structure-Based Drug Design (SBDD) is a powerful rational design method that relies on the three-dimensional structural information of the biological target, typically a protein or enzyme. longdom.orggardp.org This information, often obtained through techniques like X-ray crystallography or NMR spectroscopy, allows for the design and optimization of ligands that can fit precisely into the target's binding site. researchgate.net Computational tools are central to SBDD, with molecular docking being a key technique used to predict the binding conformation and affinity of a small molecule to its target. gardp.orgucl.ac.uk
In the context of this compound derivatives, SBDD has been applied to understand and improve their inhibitory activity. For instance, in a study on N-adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides as urease inhibitors, in silico molecular modeling was used to analyze the interactions between the compounds and the active site of the urease enzyme. researchgate.net Such studies can reveal crucial binding interactions, like hydrogen bonds and hydrophobic contacts, guiding further structural modifications to enhance potency. researchgate.net The process typically involves iterative cycles of computational design, chemical synthesis, and experimental testing. gardp.org
Table 2: Key Methodologies in Structure-Based Drug Design (SBDD)
| Methodology | Description | Application to Scaffold |
| X-ray Crystallography | Provides a high-resolution 3D structure of the target protein, often in complex with a ligand. researchgate.net | To determine the binding mode of an this compound derivative within its target's active site. |
| Molecular Docking | Computationally predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. gardp.org | To screen virtual libraries of scaffold derivatives and prioritize compounds for synthesis. ucl.ac.uk |
| Molecular Dynamics (MD) | Simulates the movement of the ligand-protein complex over time, providing insights into its stability and dynamic interactions. frontiersin.orgresearchgate.net | To assess the stability of the predicted binding pose and understand the flexibility of the ligand-receptor complex. |
| Virtual Screening | Uses docking or other computational methods to screen large libraries of compounds against a target structure to identify potential hits. gardp.org | To discover novel derivatives of the scaffold that are predicted to bind strongly to a specific target. |
Molecular hybridization is a rational design strategy that involves combining two or more distinct pharmacophores or structural fragments from different known active molecules into a single new hybrid compound. rsc.org The goal is to create a molecule that possesses enhanced affinity, improved selectivity, or a dual mechanism of action by synergistically integrating the favorable properties of its parent components. rsc.org
This strategy has been explicitly applied to the this compound scaffold. In one study, researchers adopted a molecular hybridization approach to unite three distinct scaffolds—amantadine (providing the adamantyl group), an amino thiazole, and various aryl substituents—into a single structural unit. rsc.org The initial step in this synthesis was the formation of N-adamantyl-3-oxobutanamide, which served as the core linker for these different pharmacophoric elements. rsc.org This demonstrates the utility of the scaffold as a foundation for building complex hybrid molecules with potentially novel or synergistic pharmacological profiles. rsc.org
Bioisosteric Replacement is a strategy used in medicinal chemistry to swap an atom or a functional group in a lead compound with another that has similar physical or chemical properties (bioisostere). cambridgemedchemconsulting.comdrughunter.com The objective is to create a new molecule with improved potency, selectivity, metabolic stability, or reduced toxicity, while retaining the original biological activity. drughunter.comresearchgate.net Common bioisosteric replacements for an amide linkage, such as the one in this compound, include heterocyclic rings like triazoles or oxadiazoles, which can mimic the hydrogen bonding properties of the amide but offer enhanced metabolic stability. drughunter.comnih.gov
Table 3: Hypothetical Bioisosteric Replacements for the this compound Scaffold
| Original Group (in Scaffold) | Potential Bioisostere | Rationale for Replacement |
| Amide Linkage (-CONH-) | 1,2,3-Triazole | Mimics H-bond properties, increases metabolic stability, can alter vector/orientation of adamantyl group. drughunter.com |
| Keto Group (-C=O) | Thioketone (-C=S) | Alters electronic properties and hydrogen bonding capacity. |
| Adamantyl Group | Phenyl or Biphenyl | Modifies hydrophobicity and potential for aromatic (π-π) interactions, though this is a significant change. nih.gov |
Scaffold Hopping is a more drastic design strategy that involves replacing the central core structure (the scaffold) of a molecule with a structurally different one, while preserving the 3D orientation of the key binding groups. nih.govchemrxiv.org This approach is used to discover new chemical classes with similar biological activity, often to escape patent-protected chemical space or to overcome issues with metabolism or toxicity associated with the original scaffold. nih.govrsc.org For the this compound scaffold, a scaffold hop could involve replacing the adamantyl group with another bulky lipophilic moiety or completely redesigning the oxobutanamide linker while keeping the adamantyl group and another key pharmacophore in the same relative positions. chemrxiv.orgresearchgate.net
Molecular Hybridization Strategies[4],
Lead Optimization Strategies for Enhancing Biological Potency and Selectivity
For derivatives of this compound, lead optimization would focus on fine-tuning the structure to maximize its desired biological effect. This could involve:
Modifying substituents on an appended phenyl ring, as seen in related structures, where the presence of electron-donating or withdrawing groups can significantly influence enzyme inhibition. researchgate.netnih.gov
Altering the linker between the adamantane and other parts of the molecule to optimize the geometry for target binding.
Applying bioisosteric replacements to improve metabolic stability or selectivity, as discussed previously. rsc.org
The hit-to-lead (H2L) process is the crucial phase that bridges the gap between initial hit discovery and more intensive lead optimization. axxam.com A "hit" is a compound that shows activity in a primary screen, but often has modest potency and suboptimal properties. axxam.com The H2L process aims to refine these initial hits into "lead" compounds, which have confirmed activity, show a clear structure-activity relationship, and possess more favorable drug-like properties, making them worthy of further development. vipergen.comaxxam.com
For a compound based on the this compound scaffold to successfully transition from a hit to a lead, it must meet a series of rigorous criteria. These criteria form a screening cascade to ensure that resources are focused on the most promising candidates. axxam.com
Table 4: Key Criteria for Hit-to-Lead Transition
| Criterion | Description | Example for Scaffold Derivative |
| Potency Confirmation | The biological activity must be confirmed, and the compound should exhibit a dose-response relationship in a primary assay. axxam.com | Confirming the IC₅₀ or EC₅₀ value of the compound in a biochemical or cell-based assay. |
| Structure-Activity Relationship (SAR) | Initial synthesis of a small number of analogues should demonstrate that changes to the structure lead to predictable changes in activity. vipergen.com | Synthesizing derivatives with different groups on the adamantane or an appended ring to see a clear trend in potency. |
| Selectivity | The compound should show significantly more activity against the intended target than against other related targets (off-targets). axxam.com | Testing the compound against a panel of related enzymes and showing at least a 10-fold selectivity for the primary target. |
| Physicochemical Properties | The compound should have acceptable solubility, lipophilicity (LogP), and chemical stability. axxam.com | Measuring aqueous solubility and ensuring the LogP is within a range suitable for potential oral absorption. |
| Preliminary ADME Profile | Early assessment of metabolic stability (e.g., in liver microsomes), membrane permeability, and plasma protein binding. axxam.com | The compound shows sufficient stability when incubated with liver microsomes to suggest it won't be cleared too rapidly in vivo. |
| Chemical Tractability | The chemical synthesis of the compound and its analogues should be feasible and not overly complex or low-yielding. axxam.com | The synthesis route, starting from amantadine and an acetoacetate (B1235776) derivative, is efficient and allows for easy modification. rsc.org |
| Novelty and IP Position | The chemical structure should be novel and not encumbered by existing intellectual property, or it should represent a clear improvement. cresset-group.com | A patent search reveals the scaffold is novel for the specific biological target of interest. |
Strategies for Modulating Specific Binding Interactions with Target Proteinsresearchgate.net,researchgate.net
The rational design of this compound derivatives aims to optimize their interaction with specific biological targets, thereby enhancing their therapeutic efficacy. Strategies for modulating these binding interactions primarily revolve around systematic modifications of the core adamantyl, oxobutanamide, and aryl moieties to exploit the structural features of the target protein's active site. These modifications influence the compound's electronic properties, steric bulk, and hydrogen bonding capacity, which are critical determinants of binding affinity and selectivity.
A key approach involves the introduction of various substituents onto the phenyl ring of related scaffolds, such as N-Adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides, to probe the binding pocket of target enzymes like urease and α-glucosidase. rsc.org Research has shown that the electronic nature of these substituents plays a pivotal role in the inhibitory activity. For instance, the presence of electron-donating groups on the phenyl ring has been found to be a significant factor in enhancing the inhibition of urease. rsc.org This suggests that these groups may increase the electron density at a critical part of the molecule, leading to stronger interactions with electron-deficient regions or key amino acid residues within the enzyme's active site.
Molecular docking studies have further elucidated the binding mechanisms, revealing how different substituents orient themselves within the active site to maximize favorable interactions. rsc.orgresearchgate.net For example, in the case of urease inhibitors, specific derivatives have demonstrated excellent inhibitory activity, with IC50 values surpassing that of the standard inhibitor, thiourea. rsc.org
The bulky and lipophilic nature of the adamantane group itself is a crucial element in the design of these derivatives. Its rigid structure can help to properly orient the rest of the molecule within a binding pocket and can engage in favorable hydrophobic interactions with nonpolar amino acid residues.
The following data tables present research findings on the inhibitory activities of various this compound derivatives, illustrating the impact of different substituents on their potency against urease and α-glucosidase.
Research Findings on Urease Inhibition
| Compound ID | Substituent on Phenyl Ring | IC50 (μM) vs. Urease |
| 6 | 4-OH | > 251.74 ± 6.82 |
| 25 | 2,4-di-OH | 13.33 ± 0.58 |
| Thiourea (Standard) | - | 21.14 ± 0.425 |
Data sourced from a study on N-Adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides. rsc.org
The table above demonstrates that the substitution pattern on the phenyl ring significantly influences urease inhibitory activity. Compound 25 , with two hydroxyl groups, was found to be more active than the standard inhibitor, thiourea. rsc.org
Research Findings on Dual Urease and α-Glucosidase Inhibition
| Compound ID | Substituent on Phenyl Ring | Urease IC50 (μM) | α-Glucosidase IC50 (μM) |
| 2g | 4-Br | 9.13 ± 0.25 | - |
| 2m | 2-CF3 | 9.18 ± 0.35 | 138.35 ± 1.32 |
| 2b | 2-Cl | 9.36 ± 0.27 | - |
| 2q | 4-CF3 | 9.35 ± 0.35 | - |
| 2c | 3-Cl | - | 212.52 ± 1.31 |
| 2k | 4-F | - | 237.26 ± 1.28 |
| 2o | 2-F | - | 114.57 ± 1.35 |
| Thiourea (Standard) | - | 21.37 ± 0.26 | - |
| Acarbose (Standard) | - | - | 375.82 ± 1.76 |
Data from a study on 1,3,5-triaryl-2-pyrazoline derivatives, highlighting the impact of substituents on dual enzyme inhibition.
The data in this table highlights the development of dual inhibitors. For example, compound 2m , with a 2-CF3 group, showed potent inhibition of both urease and α-glucosidase. A kinetic study of compound 2g revealed it to be a competitive inhibitor of urease. These findings underscore the importance of both electron-withdrawing and electron-donating groups, as well as their position on the phenyl ring, in modulating the binding interactions with different target proteins. rsc.org The size and nature of the substituent clearly influence the inhibitory properties. rsc.org
No Publicly Available Research Data for Computational Studies of this compound
Following a comprehensive search for scientific literature, it has been determined that there is currently no publicly available research detailing the advanced computational chemistry and molecular modeling applications of the chemical compound This compound . While the compound is recognized and listed by chemical suppliers with the CAS number 63664-40-4, it appears to be absent from peer-reviewed studies focused on molecular docking and molecular dynamics simulations.
The investigation sought to find specific data on the molecular docking, ligand-protein binding site analysis, prediction of binding affinity, identification of key amino acid residues, and molecular dynamics simulations of this compound. Despite targeted searches, no specific studies were identified that would provide the necessary information to construct an article based on the requested detailed outline.
General searches did reveal computational studies on compounds with similar structural motifs, such as other adamantane derivatives and β-keto amides. nih.govnih.govmdpi.comresearchgate.netnih.govmdpi.comajchem-a.comacs.orgresearchgate.net This body of research indicates that these classes of molecules are of interest in computational drug design and material science. For instance, studies on other adamantane-containing compounds have explored their potential as enzyme inhibitors through molecular docking and have analyzed their intermolecular interactions using computational methods. nih.govmdpi.comnih.govacs.org Similarly, various β-keto amides have been the subject of molecular docking studies to predict their binding modes and potential as therapeutic agents. nih.govresearchgate.netmdpi.comajchem-a.comresearchgate.net
However, in strict adherence to the request to focus solely on this compound, this general information on related but distinct molecules cannot be used to fulfill the specific requirements of the proposed article. The absence of dedicated research on this compound means that no data is available to report on its specific ligand-protein interactions, binding affinities, or dynamic stability in complex with a biological target.
Therefore, the sections and subsections outlined for the article, including all aspects of molecular docking investigations and molecular dynamics simulations for this compound, cannot be populated with scientifically accurate and specific findings at this time.
Advanced Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic understanding of the electronic structure and chemical behavior of N-2-Adamantyl-3-oxobutanamide.
Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic structure of molecules. scispace.comresearchgate.net This theory is founded on the principle that the ground-state energy of a many-electron system can be determined from the electron density, a function of only three spatial coordinates. scispace.commdpi.com This approach offers a balance between computational cost and accuracy, making it suitable for studying complex molecules like this compound. researchgate.net
DFT calculations can elucidate various aspects of the molecule's electronic structure, including bond lengths, bond angles, and vibrational frequencies. rsc.org Furthermore, conceptual DFT provides a framework for defining and calculating reactivity indices that predict how a molecule will interact with other chemical species. mdpi.comrsc.org These indices, such as electrophilicity and nucleophilicity, are derived from the response of the system's energy to a change in the number of electrons and provide a quantitative measure of a molecule's propensity to act as an electron acceptor or donor. mdpi.com
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing it as a nucleophile. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack, providing valuable information for understanding its reaction mechanisms. unesp.br
| Concept | Description | Significance for this compound |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the electrostatic potential on the van der Waals surface of a molecule. researchgate.netnumberanalytics.com These maps are invaluable for understanding intermolecular interactions and predicting chemical reactivity. uni-muenchen.delibretexts.org The MEP is calculated based on the forces acting on a positive test charge (like a proton) by the molecule's electron and nuclear charge distribution. uni-muenchen.de
The MEP map uses a color spectrum to represent different regions of electrostatic potential. Typically, red and yellow colors indicate regions of negative potential, which are rich in electrons and thus susceptible to electrophilic attack. researchgate.netnumberanalytics.com Conversely, blue areas signify positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. researchgate.netnumberanalytics.com Green areas represent neutral or near-zero potential. researchgate.net For this compound, an MEP map would reveal the electron-rich areas around the carbonyl oxygen and amide nitrogen, and electron-poor regions, likely associated with hydrogen atoms. This visual information is crucial for predicting non-covalent interactions, such as hydrogen bonding. researchgate.net
The Electron Localization Function (ELF) is a theoretical tool used to visualize and analyze the extent of electron localization in a molecule. jussieu.fraps.org It provides a clear picture of chemical bonding, distinguishing between core electrons, covalent bonds, and lone pairs. unito.it The ELF is based on the principle that if an electron is localized, the probability of finding another electron with the same spin in its vicinity is low, a consequence of the Pauli exclusion principle. jussieu.fr
ELF analysis partitions the molecular space into basins of attractors, which correspond to atomic cores, covalent bonds, and non-bonding electron pairs. jussieu.fr For this compound, ELF analysis would be instrumental in characterizing the nature of the various bonds within the molecule, including the C-C bonds of the adamantyl cage, the C=O and C-N bonds of the butanamide moiety, and identifying the localization of lone pair electrons on the oxygen and nitrogen atoms. This detailed electronic information complements the insights gained from FMO and MEP analyses. google.co.uk
Molecular Electrostatic Potential (MEP) Maps[9],
Force Field Development and Application in Molecular Modeling
Force fields are a collection of equations and associated parameters used in molecular mechanics to calculate the potential energy of a system of atoms. uiuc.edu These classical models treat molecules as a series of charged points (atoms) connected by springs (bonds). uiuc.edu The development of accurate force fields is crucial for performing molecular dynamics (MD) simulations, which can simulate the movement and interactions of molecules over time. nih.gov
For a molecule like this compound, a specific force field would need to be developed or adapted from existing ones, such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF). nih.govfrontiersin.org This involves parameterizing the bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) to accurately reproduce experimental data or high-level quantum mechanical calculations. uiuc.edu Once a reliable force field is established, MD simulations can be used to study the conformational dynamics of this compound, its interactions with solvents, and its binding to biological targets. nih.gov More advanced, polarizable force fields can also be employed to better capture the effects of electronic polarization. nih.gov
| Force Field | Key Features |
|---|---|
| GAFF (General Amber Force Field) | Designed to be compatible with the AMBER force fields for proteins and nucleic acids, suitable for drug-like molecules. nih.gov |
| CGenFF (CHARMM General Force Field) | Developed for a wide range of small molecules to be used in conjunction with the CHARMM force fields for biomolecules. nih.gov |
| OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) | Aims to accurately reproduce experimental properties of liquids. nih.gov |
| MMFF (Merck Molecular Force Field) | Designed for a broad range of chemical structures with a focus on conformational energies and intermolecular interactions. nih.gov |
In Silico Screening and Virtual Library Design for Novel Analogues
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. wuxibiology.com This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. wuxibiology.comcardiff.ac.uk
For this compound, virtual screening could be employed to identify potential biological targets by docking the molecule into the binding sites of various proteins. Conversely, the adamantyl and butanamide moieties can serve as scaffolds for the design of virtual libraries of novel analogues. amazonaws.comresearchgate.net By systematically modifying different parts of the molecule (e.g., substituting the adamantyl cage or altering the butanamide chain) and evaluating the properties of the resulting virtual compounds, it is possible to design new molecules with potentially improved activity or other desirable characteristics. computabio.com These virtual libraries can be screened against specific biological targets to prioritize the synthesis of the most promising candidates. computabio.com
Future Perspectives and Emerging Research Directions
Exploration of Novel Biological Targets for N-2-Adamantyl-3-oxobutanamide Scaffolds
The this compound core and its derivatives have already demonstrated activity against several enzymes, indicating a promising potential for broader biological applications. Research has shown that derivatives of this scaffold can act as dual inhibitors of urease and α-glucosidase, and also show inhibitory effects on α-amylase. researchgate.netrsc.org These findings suggest that the scaffold is capable of interacting with the active sites of various metabolic enzymes. rsc.org
The exploration of new biological targets is a logical next step. The adamantane (B196018) moiety is a well-established pharmacophore found in drugs targeting a range of proteins, including viral ion channels (Amantadine) and enzymes like dipeptidyl peptidase-4 (Vildagliptin). researchgate.netrsc.org This history suggests that the this compound scaffold could be chemically modified to target other protein classes, such as:
Kinases: A family of enzymes often implicated in cancer and inflammatory diseases. researchgate.net
Proteases: Crucial regulators of cellular processes, with inhibitors used in a variety of therapies.
Ion Channels: The adamantane group's lipophilicity makes it suitable for interacting with transmembrane domains.
Nuclear Receptors: Key regulators of gene expression.
Furthermore, derivatives of the related 2-benzylidene-3-oxobutanamide scaffold have exhibited significant antibacterial activity against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov This opens a promising avenue for developing this compound-based compounds as novel antibacterial agents, a critical area of research in the face of rising antimicrobial resistance. nih.gov
Table 1: Reported In Vitro Inhibitory Activities of this compound Derivatives
| Derivative Class | Target Enzyme | Reported IC₅₀ Values (µM) | Standard |
|---|---|---|---|
| N-Adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides | Urease | 9.32 ± 1.01 to 11.32 ± 1.05 | Acetohydroxamic acid (20.3 ± 0.4 µM) |
| N-Adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides | α-Glucosidase | 40.63 ± 1.70 to 50.07 ± 1.73 | Acarbose (875.75 ± 2.08 µM) |
| Amantadine (B194251) clubbed N-aryl amino thiazoles | α-Glucosidase | 38.73 ± 0.80 to 41.63 ± 0.26 | Acarbose |
| Amantadine clubbed N-aryl amino thiazoles | α-Amylase | 97.37 ± 1.52 | Acarbose (5.17 ± 0.25 µM) |
Data sourced from multiple studies on derivatives of the core scaffold. researchgate.netrsc.org
Development of More Sustainable and Efficient Synthetic Strategies
Current synthetic routes to this compound and its derivatives, while effective, offer opportunities for improvement in terms of efficiency and sustainability. One reported method involves the refluxing of amantadine with methyl acetoacetate (B1235776) under solvent-free conditions, which represents a positive step towards green chemistry. rsc.org However, subsequent derivatization steps can involve harsher reagents, such as the use of bromine in acetic acid for bromination. rsc.org
Future research should focus on developing more elegant and environmentally benign synthetic methodologies. Promising directions include:
Catalyst-Free Reactions: Photoinduced reactions are gaining traction as a powerful tool in organic synthesis. For instance, a catalyst-free, photoinduced C-H insertion strategy has been successfully used to synthesize spiro-β-lactams from related α-diazo amides. theharigroup.in Applying similar photochemistry could yield novel and medicinally relevant spirocyclic derivatives of the this compound scaffold. theharigroup.in
Organocatalysis: The use of small organic molecules as catalysts can avoid the toxicity and cost associated with metal catalysts. The synthesis of related 2-benzylidene-3-oxobutanamides has been achieved in a one-step reaction using L-proline as an organocatalyst, showcasing an efficient and greener alternative. nih.gov
Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and reaction control compared to traditional batch processes, leading to higher yields and purity while minimizing waste.
Integration of Multi-Scale Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. This integrated approach has already been applied to the this compound scaffold to elucidate its mechanism of action and guide the design of more potent derivatives. researchgate.net
Future efforts will likely see a deeper integration of these techniques:
Molecular Dynamics (MD) Simulations: While initial MD simulations of up to 30 nanoseconds have been used to confirm the stability of ligand-enzyme complexes, longer-timescale simulations can provide deeper insights into the dynamic nature of the binding process and potential allosteric effects. researchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR): Early SAR studies have identified key structural features, such as the positive influence of electron-donating groups on urease inhibition. researchgate.net Expanding these studies with larger, more diverse libraries of compounds will enable the development of robust QSAR models to predict the activity of novel derivatives before their synthesis.
Advanced Docking Protocols: Beyond standard molecular docking, techniques like induced-fit docking and ensemble docking can better account for protein flexibility, potentially leading to the discovery of novel binding modes and targets. researchgate.net
Table 2: Application of Computational Methods in the Study of this compound Derivatives
| Computational Technique | Purpose | Key Findings | Reference |
|---|---|---|---|
| Molecular Docking | To predict and analyze the binding interactions between the compound and the active site of a target enzyme. | Confirmed that derivatives fit well within the active site of urease, identifying key interactions. | researchgate.net |
| Molecular Dynamics (MD) Simulation | To assess the stability of the compound-enzyme complex over time in a simulated physiological environment. | Revealed that potent inhibitor-urease complexes were stable during the simulation period. | researchgate.net |
| Structure-Activity Relationship (SAR) | To correlate specific structural features of the molecules with their biological activity. | Showed that the presence of electron-donating groups on the phenyl ring enhances urease inhibitory activity. | researchgate.net |
| X-ray Crystallography | To determine the three-dimensional structure and conformation of molecules in the solid state. | Revealed how different bulky substituents (e.g., t-butyl vs. cyclohexyl) affect the molecular conformation of related adamantane derivatives. | mdpi.com |
Potential Applications in Advanced Chemical Biology Probes and Tools
Beyond direct therapeutic applications, the this compound scaffold is an excellent candidate for development into advanced chemical probes. A chemical probe is a highly selective small molecule used to study and manipulate the function of a specific protein target within complex biological systems like cells and organisms.
The development of probes from this scaffold could significantly advance our understanding of its biological targets. Key strategies include:
Activity-Based Protein Profiling (ABPP): This powerful chemical biology technique uses reactive chemical probes (Activity-Based Probes, or ABPs) to map the functional state of entire enzyme families directly in native biological systems. uu.nl The 3-oxobutanamide moiety could be modified to incorporate a reactive "warhead" and a reporter tag (like a fluorophore or biotin). Such an ABP could be used to identify novel cellular targets of the scaffold and to study the activity of its known targets (urease, α-glucosidase) in a physiological context.
Target Engagement Probes: To validate that a molecule is hitting its intended target in living cells, probes can be designed to directly measure this engagement. By attaching a reporter group, researchers can visualize or quantify the binding of the this compound scaffold to its target proteins, confirming its mechanism of action and cellular permeability.
The creation of such tools would not only accelerate the drug discovery process for this specific class of compounds but also provide the broader research community with valuable reagents for studying fundamental biological processes. chemicalprobes.orgrsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-2-Adamantyl-3-oxobutanamide, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves coupling adamantyl derivatives with 3-oxobutanamide precursors. Optimization strategies include:
- Catalyst selection : Use of coupling agents (e.g., DCC, EDC) to enhance amide bond formation.
- Temperature control : Maintaining 0–25°C during critical steps to minimize side reactions.
- Purification : Gradient elution in silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) to achieve >95% purity .
- Yield improvement : Sequential addition of reagents (e.g., acetyl chloride) and extended stirring times (e.g., overnight) improve conversion rates .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural confirmation :
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.14 ppm for acetyl groups, δ 169.8 ppm for carbonyl carbons) .
- Mass spectrometry : ESI/APCI(+) for molecular ion detection (e.g., m/z 347 [M+H]⁺) .
- Purity assessment : HPLC with UV detection (210–254 nm) and internal standards (e.g., deuterated analogs) for quantification .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation.
- Safety : Use fume hoods for synthesis; avoid skin contact (hazardous until further toxicological data is available) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?
- Troubleshooting :
- Dynamic effects : Perform variable-temperature NMR to identify conformational isomers.
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., adamantyl group orientation) .
- Comparative analysis : Cross-validate with synthesized analogs (e.g., deuterated or fluorinated derivatives) .
Q. What experimental strategies are suitable for studying the compound’s stability under extreme pH or thermal conditions?
- Degradation studies :
- pH stress testing : Incubate at pH 2–12 (37°C, 24–72 hrs) and monitor via LC-MS for decomposition products (e.g., adamantylamine).
- Thermal analysis : TGA/DSC to identify melting points and decomposition thresholds (>200°C typical for adamantyl derivatives) .
- Mechanistic insights : Isotopic labeling (e.g., ¹⁵N or ¹³C) to trace degradation pathways .
Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
- In silico tools :
- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., carbonyl group reactivity).
- Molecular docking : Screen interactions with biological targets (e.g., enzymes or receptors) .
Q. What methodologies are recommended for identifying metabolites or byproducts in biological systems?
- Metabolite profiling :
- High-resolution MS : Q-TOF or Orbitrap platforms for accurate mass detection.
- Isotope dilution : Use ¹³C-labeled internal standards to quantify trace metabolites .
- Enzymatic assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) to map metabolic pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed yields in large-scale synthesis?
- Root cause analysis :
- Reagent purity : Verify anhydrous conditions and reagent stoichiometry via Karl Fischer titration.
- Scale-up effects : Test mixing efficiency (e.g., Reynolds number optimization) to prevent localized overheating .
- Mitigation : Use flow chemistry for consistent heat/mass transfer in multi-gram syntheses .
Q. What steps can be taken if chromatographic data suggests multiple polymorphic forms of this compound?
- Polymorph screening :
- Solvent variation : Recrystallize from polar (e.g., ethanol) vs. nonpolar (e.g., hexane) solvents.
- PXRD analysis : Compare diffraction patterns to identify crystalline vs. amorphous phases .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
